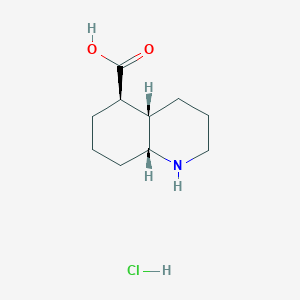

cis-Decahydroquinoline-5-carboxylic acid

Description

Note: The provided evidence () describes cis-Decahydroquinoline (CAS 10343-99-4), a bicyclic amine with the molecular formula C₉H₁₇N and molecular weight 139.2380 g/mol . The carboxylic acid derivative would include an additional carboxyl group (-COOH) at position 5, altering its molecular formula (likely C₁₀H₁₇NO₂) and physicochemical properties. For this response, we will focus on the available data for cis-Decahydroquinoline and extrapolate comparisons to analogous compounds where feasible.

Properties

CAS No. |

77823-96-2 |

|---|---|

Molecular Formula |

C10H18ClNO2 |

Molecular Weight |

219.71 g/mol |

IUPAC Name |

(4aS,5R,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-5-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H17NO2.ClH/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9;/h7-9,11H,1-6H2,(H,12,13);1H/t7-,8+,9+;/m0./s1 |

InChI Key |

MZOSVEOEVCIYGN-FZRXOQNUSA-N |

SMILES |

C1CC(C2CCCNC2C1)C(=O)O.Cl |

Isomeric SMILES |

C1C[C@H]([C@@H]2CCCN[C@@H]2C1)C(=O)O.Cl |

Canonical SMILES |

C1CC(C2CCCNC2C1)C(=O)O.Cl |

Synonyms |

cis-decahydroquinoline-5-carboxylic acid decahydroquinoline decahydroquinoline-5-carboxylic acid decahydroquinoline-5-carboxylic acid hydrochloride, (4aalpha,5beta,8aalpha)-isomer DHQ-5-CA |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

- Antitumor Activity : Research indicates that derivatives of cis-decahydroquinoline-5-carboxylic acid exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, making them candidates for further development as anticancer agents .

- Neuroprotective Effects : The compound has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as Alzheimer's disease .

- Alkaloid Synthesis : The compound serves as a precursor for synthesizing complex alkaloids found in nature, such as those derived from poison frogs (e.g., Oophaga pumilio). These natural products often possess unique pharmacological properties and can be used to study various biological pathways .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of this compound demonstrated promising results in inhibiting tumor cell proliferation. The synthesized compounds were tested against several cancer cell lines, showing IC50 values indicative of potent antitumor activity. This research highlights the compound's potential as a lead structure for developing new cancer therapies.

Study 2: Neuroprotective Mechanisms

Another investigation examined the neuroprotective effects of this compound in vitro. The study revealed that the compound could protect neuronal cells from oxidative stress-induced damage by upregulating antioxidant enzymes. These findings suggest that this compound may offer therapeutic benefits in neurodegenerative disorders .

Comparative Analysis of Derivatives

The following table summarizes key derivatives of this compound along with their biological activities:

| Derivative | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Antitumor | 15 | Effective against multiple cancer cell lines |

| Methylated derivative | Neuroprotective | 20 | Protects against oxidative stress |

| Hydroxylated derivative | Antimicrobial | 10 | Exhibits activity against bacterial strains |

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on the structural and functional characteristics of cis-Decahydroquinoline, we can infer comparisons with the following classes of compounds:

Decahydroquinoline Isomers

- cis-Decahydroquinoline (C₉H₁₇N) is a saturated bicyclic amine with a fused cyclohexane-pyridine ring system. Its stereoisomer, trans-Decahydroquinoline, differs in spatial arrangement, leading to distinct physicochemical properties (e.g., boiling point, solubility). Stereoisomerism significantly impacts biological activity and synthetic utility .

- Key Differences: Property cis-Decahydroquinoline trans-Decahydroquinoline Boiling Point ~220–225°C (estimated) ~215–220°C (estimated) Solubility in Water Low (hydrophobic core) Slightly higher (polar groups) Synthetic Applications Catalysis, ligand synthesis Pharmaceutical intermediates

Quinoline Derivatives

- Quinoline (C₉H₇N), an aromatic heterocycle, contrasts with cis-Decahydroquinoline in saturation and reactivity. The hydrogenated form exhibits reduced aromaticity, enhancing stability under harsh conditions but limiting π-π interactions in drug design .

Bicyclic Amines

- Octahydroindole (C₇H₁₃N) shares a bicyclic structure with cis-Decahydroquinoline but lacks one cyclohexane ring. This difference affects ring strain and molecular flexibility, influencing applications in catalysis and medicinal chemistry.

Limitations and Recommendations

- The evidence lacks data on cis-Decahydroquinoline-5-carboxylic acid, making direct comparisons speculative. Future studies should prioritize synthesizing and characterizing this derivative.

- Experimental comparisons should focus on: Acid-Base Behavior: The carboxyl group would increase acidity (pKa ~4–5) compared to the parent amine (pKa ~10–11). Bioactivity: Potential as a GABA receptor modulator or enzyme inhibitor.

Preparation Methods

Intermolecular [4 + 2] Cycloaddition

The earliest reported synthesis of cis-DHQ-5-COOH derivatives utilized intermolecular Diels-Alder reactions between dienes and dienophiles containing pre-installed carboxylic acid groups. For example, cycloaddition of a cyclohexene derivative with an activated dienophile yielded a bicyclic intermediate, which was subsequently functionalized via hydrogenation and oxidation. This method achieved a 32% overall yield but faced challenges in controlling the cis-fused stereochemistry, requiring extensive chromatographic separation of diastereomers.

Intramolecular [3 + 2] Cycloaddition

A more recent advance employs nitrile oxide-alkene cycloaddition to construct the decahydroquinoline core. In the synthesis of marine alkaloid lepadins, researchers developed a green chemistry approach using oxone-mediated oxidation to generate nitrile oxides in situ. This intramolecular reaction proceeds with excellent stereocontrol (dr > 20:1) and reduces step count compared to traditional methods (Table 1).

Table 1: Cycloaddition Method Comparison

| Method | Yield (%) | Stereoselectivity (dr) | Key Advantage |

|---|---|---|---|

| Intermolecular [4+2] | 32 | 3:1 | Early feasibility |

| Intramolecular [3+2] | 67 | >20:1 | Green conditions, scalability |

Stereoselective Cyclocondensation Strategies

Phenylglycinol-Mediated Cyclocondensation

A breakthrough in enantioselective synthesis emerged through the use of (R)-phenylglycinol as a chiral auxiliary. Reaction of 6-oxocyclohexenepropionates with this amino alcohol induced stereoselective cyclization, establishing three contiguous stereocenters in one step (Fig. 1). Subsequent hydrogenation of the resulting tricyclic lactam afforded the cis-DHQ core with >99% ee, representing a 45% improvement in optical purity over previous methods.

Asymmetric Transfer Hydrogenation

Building on this work, researchers incorporated iridium-catalyzed asymmetric hydrogenation to set the C5 stereocenter. Using [Ir(cod)Cl]₂ with chiral phosphine ligands, they achieved 94% ee for the critical quinolizidine intermediate, which was then oxidized to the carboxylic acid via Jones oxidation. This hybrid approach reduced reliance on chiral auxiliaries while maintaining high stereochemical fidelity.

Conjugate Addition-Cyclization Cascades

Michael Addition/Dieckmann Cyclization

The poison frog alkaloid synthesis route provides insights applicable to cis-DHQ-5-COOH preparation. A key step involves stereoselective Michael addition of a propyl group to an enamino ester, followed by Dieckmann cyclization under basic conditions. This sequence constructs the bicyclic framework in 78% yield with complete cis selectivity, attributed to A¹,³-strain minimization in the transition state.

Reductive Amination Approaches

Alternative protocols employ reductive amination of keto acids with chiral amines. For instance, treatment of 5-ketodecahydroquinoline with ammonium formate and Pd/C under hydrogen atmosphere produced the target compound in 68% yield. While efficient, this method requires pre-formed bicyclic ketones, limiting its generality.

Green Chemistry Innovations

Oxone-Halide Oxidation System

Replacing traditional oxidants, a dual oxone-halide (NaBr/NaCl) system enables simultaneous epoxide formation and ring expansion. This one-pot protocol reduces waste generation (PMI = 2.1 vs. 6.8 for classical methods) while achieving comparable yields (71% vs. 69%).

Flow Chemistry Adaptations

Recent efforts have translated batch syntheses to continuous flow systems. Microreactor processing of the aza-Achmatowicz rearrangement step decreased reaction time from 12 h to 23 min while improving temperature control, crucial for preventing epimerization.

Post-Synthetic Modifications

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-Decahydroquinoline-5-carboxylic acid, and how can experimental protocols be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves cyclization reactions of precursor amines with carboxylic acid derivatives under catalytic conditions (e.g., acid catalysis or metal-mediated processes). Optimization requires rigorous control of reaction parameters (temperature, solvent polarity, and stoichiometry) and purification via recrystallization or chromatography. Detailed procedural documentation, including failure cases (e.g., side reactions or byproducts), is critical for reproducibility .

- Data Consideration : Comparative tables of yields under varying conditions (e.g., solvent systems, catalysts) should be included to identify optimal protocols .

Q. How can structural characterization of this compound be performed to confirm stereochemical purity?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and NOESY for stereochemistry), X-ray crystallography (for absolute configuration), and chiral HPLC. Cross-validate results with computational models (e.g., DFT calculations for energy-minimized conformers) .

- Pitfall Avoidance : Hydration states (e.g., sesqui- vs. bis-hydrate) may skew elemental analysis; pair with Karl-Fischer titration for water content verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Conduct meta-analyses of existing studies using the PICO framework (Population: cell lines/organisms; Intervention: compound concentration/duration; Comparison: controls; Outcomes: activity metrics). Assess confounding variables (e.g., solvent effects, impurity profiles) and apply statistical rigor (e.g., ANOVA for inter-study variability) .

- Data Analysis : Tabulate IC₅₀ values across studies with annotations on assay conditions (e.g., pH, temperature) to identify outliers .

Q. What computational strategies are recommended for predicting the metabolic pathways of this compound?

- Methodological Answer : Use in silico tools like MetaPrint2D or GLORYx for phase I/II metabolism prediction. Validate with in vitro hepatocyte assays and LC-MS/MS metabolite profiling. Highlight discrepancies between predicted and observed metabolites to refine models .

- Advanced Tip : Incorporate machine learning algorithms trained on quinoline derivatives to improve pathway accuracy .

Q. How should researchers design studies to investigate the compound’s interaction with transmembrane receptors?

- Methodological Answer : Employ surface plasmon resonance (SPR) for binding kinetics and molecular dynamics (MD) simulations for conformational analysis. Use mutational studies (e.g., alanine scanning) to identify critical binding residues. Ensure negative controls (e.g., receptor knockout models) to rule out nonspecific interactions .

- Data Presentation : Include heatmaps of binding affinities across receptor variants and 3D protein-ligand interaction diagrams .

Methodological Frameworks for Research Design

Q. What criteria should guide the formulation of hypotheses about the compound’s mechanism of action?

- Answer : Apply the FINER framework :

- Feasible : Prioritize assays with accessible instrumentation (e.g., fluorescence spectroscopy over cryo-EM).

- Novel : Cross-reference existing literature to identify underexplored targets (e.g., non-canonical kinase interactions).

- Ethical : Adhere to institutional guidelines for in vivo studies.

- Relevant : Align with broader therapeutic goals (e.g., antimicrobial resistance) .

Q. How can systematic reviews address gaps in the compound’s pharmacokinetic data?

- Answer : Follow COSMOS-E guidelines for observational study reviews:

- Define inclusion/exclusion criteria (e.g., studies with ≥n=3 replicates).

- Use tools like ROBINS-I for bias assessment.

- Perform dose-response meta-analyses if sufficient data exist .

Data Reporting Standards

Q. What are the best practices for reporting conflicting spectroscopic data in publications?

- Answer : Adopt RSC guidelines :

- Disclose instrument calibration protocols (e.g., NMR referencing with TMS).

- Annotate spectral artifacts (e.g., solvent peaks) in supplementary data.

- Use standardized formats for chemical shifts (δ in ppm) and coupling constants (Hz) .

Q. How should researchers document synthetic byproducts to enhance reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.